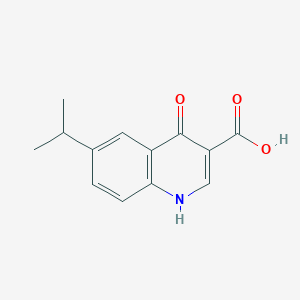![molecular formula C25H24Br2FN3O B1621890 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol CAS No. 607393-54-4](/img/structure/B1621890.png)
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol is a complex organic compound that features a carbazole core substituted with bromine atoms, a fluorophenyl group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
N-Alkylation: The brominated carbazole is then alkylated with a suitable alkyl halide to introduce the propanol group.
Piperazine Substitution: The intermediate product is reacted with 4-(4-fluorophenyl)piperazine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the propanol group to a propyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or carboxylic acid, while substitution of the bromine atoms could yield a variety of substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propan-2-ol
- 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-methyl-phenyl)-piperazin-1-yl]-propan-2-ol
Uniqueness
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
607393-54-4 |
|---|---|
Molekularformel |
C25H24Br2FN3O |
Molekulargewicht |
561.3 g/mol |
IUPAC-Name |
1-(3,6-dibromocarbazol-9-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H24Br2FN3O/c26-17-1-7-24-22(13-17)23-14-18(27)2-8-25(23)31(24)16-21(32)15-29-9-11-30(12-10-29)20-5-3-19(28)4-6-20/h1-8,13-14,21,32H,9-12,15-16H2 |
InChI-Schlüssel |
DQZDNDPDJPCEBB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





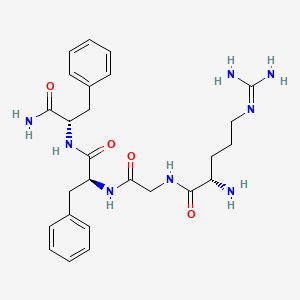
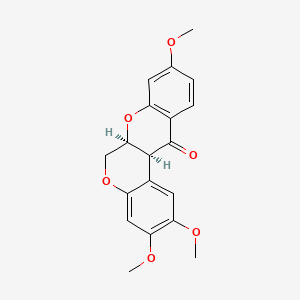

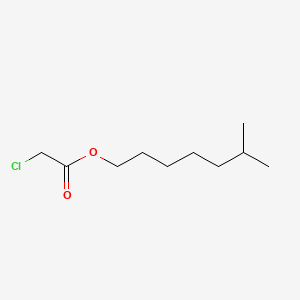


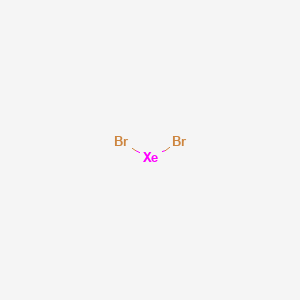

![(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1621827.png)

